![molecular formula C18H24N2O3 B2631273 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclohexanecarboxamide CAS No. 896270-57-8](/img/structure/B2631273.png)
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains a cyclohexanecarboxamide group, a pyrrolidinone group, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexane ring is likely to adopt a chair conformation, and the pyrrolidinone ring could contribute to the compound’s polarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group in the cyclohexanecarboxamide moiety, the carbonyl group in the pyrrolidinone ring, and the ether group in the methoxyphenyl moiety could all potentially participate in chemical reactions .科学的研究の応用
Synthesis and Characterization
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclohexanecarboxamide and its derivatives are subjects of synthesis and characterization studies. Özer et al. (2009) focused on the synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a 3-methoxyphenyl substituent. This compound was characterized using elemental analyses, IR and 1H-NMR spectroscopy, and single-crystal X-ray diffraction studies (Özer et al., 2009).
Neuroimaging and Receptor Imaging
The compound has been evaluated in neuroimaging and receptor imaging applications. Choi et al. (2015) conducted research to compare the use of different PET radioligands, including a derivative with a 3-methoxyphenyl component, for quantifying 5-HT1A receptors in human subjects (Choi et al., 2015). Another study by Gunn et al. (2000) assessed various modeling strategies for the quantitative analysis of a related PET radioligand for in vivo imaging of the 5-HT1A receptor (Gunn et al., 2000).
Antagonist Development for Neuropsychiatric Disorders
Research has been conducted on derivatives of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclohexanecarboxamide for their potential as 5-HT1A receptor antagonists, which are important in the study of neuropsychiatric disorders. García et al. (2014) synthesized derivatives with high brain uptake, slow clearance, and stability to defluorination, showing promise for in vivo quantification of 5-HT1A receptors (García et al., 2014).
Antineoplastic Potential
The compound and its derivatives have been explored for their potential as antineoplastic agents. A study by Banerjee et al. (2002) examined the crystal structure and molecular conformation of a related compound synthesized and evaluated as a possible antineoplastic agent (Banerjee et al., 2002).
Metabolic Stability in Drug Development
In drug development, the metabolic stability of compounds is a key consideration. Hussainy et al. (2011) synthesized fluorinated analogs related to the compound, examining their binding affinity for neurotransmitter receptors and serotonin transporters to provide potential PET ligands with high metabolic stability (Hussainy et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-9-5-8-15(11-16)20-12-14(10-17(20)21)19-18(22)13-6-3-2-4-7-13/h5,8-9,11,13-14H,2-4,6-7,10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHHFQFNIQBUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。